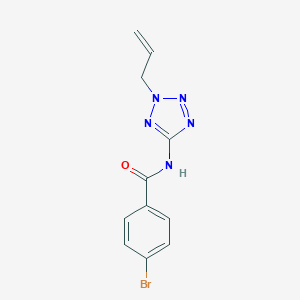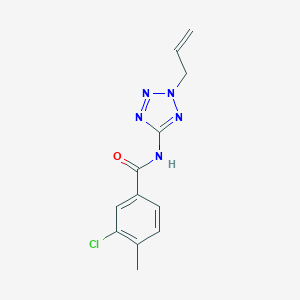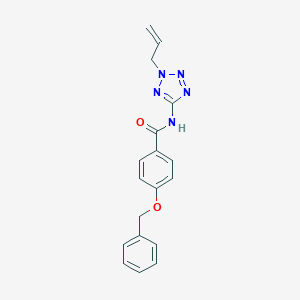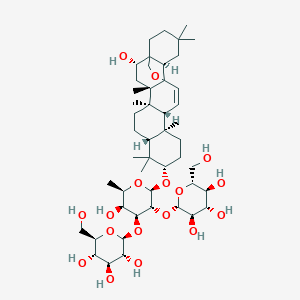![molecular formula C11H15N7O5 B235110 N-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]-2-(2-nitroimidazol-1-yl)acetamide CAS No. 154094-89-0](/img/structure/B235110.png)
N-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]-2-(2-nitroimidazol-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]-2-(2-nitroimidazol-1-yl)acetamide, also known as MNAA, is a nitroimidazole derivative that has been extensively studied for its potential use in cancer treatment. This compound has been shown to have selective cytotoxicity towards hypoxic cells, which are commonly found in solid tumors.
Wirkmechanismus
The mechanism of action of N-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]-2-(2-nitroimidazol-1-yl)acetamide is not fully understood, but it is thought to involve the formation of reactive oxygen species (ROS) in hypoxic cells. N-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]-2-(2-nitroimidazol-1-yl)acetamide is metabolized in hypoxic cells to form a nitro radical, which reacts with oxygen to form ROS. These ROS are highly reactive and can cause damage to cellular components, leading to cell death.
Biochemical and Physiological Effects:
N-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]-2-(2-nitroimidazol-1-yl)acetamide has been shown to have selective cytotoxicity towards hypoxic cells, which are commonly found in solid tumors. The compound has been shown to induce apoptosis in cancer cells, and to inhibit cell proliferation. N-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]-2-(2-nitroimidazol-1-yl)acetamide has also been shown to have anti-angiogenic effects, which may contribute to its anti-tumor activity.
Vorteile Und Einschränkungen Für Laborexperimente
N-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]-2-(2-nitroimidazol-1-yl)acetamide has several advantages for use in lab experiments. The compound is stable and can be easily synthesized in large quantities. In addition, N-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]-2-(2-nitroimidazol-1-yl)acetamide has been extensively studied in vitro and in vivo, and its mechanism of action is well understood. However, N-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]-2-(2-nitroimidazol-1-yl)acetamide also has some limitations for lab experiments. The compound is highly reactive and can be toxic to cells at high concentrations. In addition, N-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]-2-(2-nitroimidazol-1-yl)acetamide has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
Zukünftige Richtungen
There are several future directions for research on N-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]-2-(2-nitroimidazol-1-yl)acetamide. One area of interest is the development of N-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]-2-(2-nitroimidazol-1-yl)acetamide analogs with improved selectivity and potency. Another area of interest is the combination of N-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]-2-(2-nitroimidazol-1-yl)acetamide with other cancer therapies, such as radiation or chemotherapy. Finally, the use of N-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]-2-(2-nitroimidazol-1-yl)acetamide as a diagnostic tool for hypoxic tumors is also an area of active research. Overall, N-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]-2-(2-nitroimidazol-1-yl)acetamide has shown great promise as a potential cancer therapy, and further research is needed to fully understand its potential.
Synthesemethoden
The synthesis of N-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]-2-(2-nitroimidazol-1-yl)acetamide involves the reaction of 2-methyl-5-nitroimidazole with ethylene oxide to form N-(2-hydroxyethyl)-2-methyl-5-nitroimidazole. This intermediate is then reacted with 2-nitroimidazole-1-yl-acetic acid to form N-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]-2-(2-nitroimidazol-1-yl)acetamide. The synthesis of N-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]-2-(2-nitroimidazol-1-yl)acetamide has been optimized for high yield and purity, and the compound has been characterized using various spectroscopic techniques.
Wissenschaftliche Forschungsanwendungen
N-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]-2-(2-nitroimidazol-1-yl)acetamide has been extensively studied for its potential use in cancer treatment. The compound has been shown to selectively target hypoxic cells, which are commonly found in solid tumors. N-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]-2-(2-nitroimidazol-1-yl)acetamide has been tested in various cancer cell lines, including breast, lung, and colon cancer, and has shown promising results in vitro. In addition, N-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]-2-(2-nitroimidazol-1-yl)acetamide has been tested in animal models of cancer, and has been shown to inhibit tumor growth and increase survival rates.
Eigenschaften
CAS-Nummer |
154094-89-0 |
|---|---|
Produktname |
N-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]-2-(2-nitroimidazol-1-yl)acetamide |
Molekularformel |
C11H15N7O5 |
Molekulargewicht |
323.27 g/mol |
IUPAC-Name |
N-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]-2-(2-nitroimidazol-1-yl)acetamide |
InChI |
InChI=1S/C11H13N7O5/c1-8-14-6-10(17(20)21)16(8)5-3-12-9(19)7-15-4-2-13-11(15)18(22)23/h2,4,6H,3,5,7H2,1H3,(H,12,19) |
InChI-Schlüssel |
OLBKKJWKUWGTRS-UHFFFAOYSA-N |
SMILES |
CC1=NC=C(N1CCNC(=O)CN2C=CN=C2[N+](=O)[O-])[N+](=O)[O-] |
Kanonische SMILES |
CC1=NC=C(N1CCNC(=O)CN2C=CN=C2[N+](=O)[O-])[N+](=O)[O-] |
Synonyme |
2-[3-[2-(2-methyl-5-nitro-imidazol-1-yl)ethyl]-2-nitro-2H-imidazol-1-y l]acetamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![[(2R)-2-hexanoyloxy-3-[hydroxy-[(2S,3S,5R,6S)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxypropyl] hexanoate](/img/structure/B235076.png)



